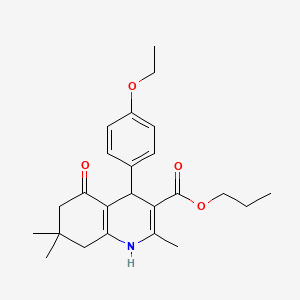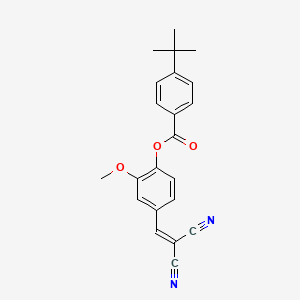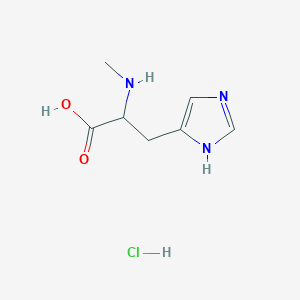![molecular formula C14H14N3NaO5 B12503601 Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)
Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate is a complex organic compound with a unique structure that includes a cyano group, a diethylcarbamoyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion methods . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, its derivatives may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and nitro-substituted aromatic compounds. Examples include Sodium 2-cyano-2-[4-(dimethylcarbamoyl)-1,2,3-thiadiazol-5-yl]-1-ethoxyethenolate and various indole derivatives .
Uniqueness
What sets Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14N3NaO5 |
|---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
sodium;4-[2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate |
InChI |
InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1 |
InChI Key |
UMQUSXKIIWDDTK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12503534.png)
![3,6,8-Trichloroimidazo[1,2-a]pyrazine](/img/structure/B12503536.png)
![1,1'-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone](/img/structure/B12503544.png)
![N-[4-(dimethylamino)phenyl]-2-[(3-ethyl-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12503545.png)



![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503578.png)

![2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12503587.png)
![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)
![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)
